molecular formula C29H29FN4O4 B2597009 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 866014-74-6

5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B2597009
CAS No.: 866014-74-6
M. Wt: 516.573
InChI Key: NNYWWGAEKHEARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H28FN3O4C_{24}H_{28}FN_{3}O_{4} with a molar mass of approximately 433.5 g/mol. The structural components include a quinazoline moiety, which is known for its pharmacological significance.

Research indicates that compounds with similar structures often exhibit antiproliferative properties by targeting specific pathways involved in cell growth and survival. The quinazoline scaffold is particularly noted for its ability to inhibit Epidermal Growth Factor Receptor (EGFR) activity, a critical player in the signaling pathways associated with tumor growth and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar quinazoline derivatives. For instance, a study on quinazoline-pyrimidine hybrids showed significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most active compound from that study had an IC50 value of 5.9 µM against A549 cells .

Cytotoxicity Studies

A cytotoxicity evaluation revealed that the compound exhibited dose-dependent effects on cancer cell lines. The following table summarizes the IC50 values for various studies involving related compounds:

CompoundCell LineIC50 (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65
CisplatinA54915.37
CisplatinSW-48016.1

Case Studies

  • Study on Quinazoline Derivatives : A recent study synthesized a series of quinazoline derivatives and assessed their antiproliferative activity against human cancer cell lines. The findings indicated that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with quinazoline derivatives led to S-phase arrest in A549 cells, indicating potential mechanisms for inducing apoptosis through cell cycle modulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl ring significantly affect the biological activity of these compounds. Substituents at the para position tend to enhance activity compared to meta substitutions .

Properties

CAS No.

866014-74-6

Molecular Formula

C29H29FN4O4

Molecular Weight

516.573

IUPAC Name

5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C29H29FN4O4/c30-22-11-8-12-23(19-22)32-27(36)20-34-25-14-5-4-13-24(25)28(37)33(29(34)38)18-7-6-15-26(35)31-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,31,35)(H,32,36)

InChI Key

NNYWWGAEKHEARP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.